5,6-Diiodo-2-benzofuran-1,3-dione

Catalog No.
S14563865
CAS No.
25834-17-7
M.F
C8H2I2O3
M. Wt
399.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Diiodo-2-benzofuran-1,3-dione

CAS Number

25834-17-7

Product Name

5,6-Diiodo-2-benzofuran-1,3-dione

IUPAC Name

5,6-diiodo-2-benzofuran-1,3-dione

Molecular Formula

C8H2I2O3

Molecular Weight

399.91 g/mol

InChI

InChI=1S/C8H2I2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H

InChI Key

VPFSEDCCDPDXSV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)I)C(=O)OC2=O

5,6-Diiodo-2-benzofuran-1,3-dione is a chemical compound characterized by the presence of two iodine atoms attached to the benzofuran structure. Its molecular formula is C8H2I2O3\text{C}_8\text{H}_2\text{I}_2\text{O}_3, and it features a benzofuran ring with two carbonyl groups (diones) at the 1 and 3 positions. The compound is notable for its unique electronic properties imparted by the halogen substituents, which can influence its reactivity and interactions in various chemical environments .

  • Substitution Reactions: The iodine atoms can be replaced by other nucleophiles, allowing for the synthesis of various derivatives. This is particularly useful in creating compounds with different functional groups that can enhance biological activity or modify physical properties.
  • Electrophilic Aromatic Substitution: The electron-rich nature of the benzofuran ring allows it to undergo electrophilic substitution reactions, such as halogenation or Friedel-Crafts acylation, which can introduce new substituents onto the aromatic system.
  • Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups, modifying the compound's reactivity and potential applications in organic synthesis.

The synthesis of 5,6-diiodo-2-benzofuran-1,3-dione typically involves:

  • Halogenation of Benzofuran: Starting from benzofuran, iodine is introduced through electrophilic halogenation methods.
  • Formation of Dione Structure: The dione functionality can be achieved through oxidation reactions or by using appropriate reagents that facilitate the formation of carbonyl groups at the desired positions.

These methods allow for the efficient production of this compound while maintaining control over the substitution patterns on the benzofuran ring .

5,6-Diiodo-2-benzofuran-1,3-dione has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting microbial infections or cancer.
  • Material Science: Its unique electronic properties could be harnessed in organic electronics or photonic devices.
  • Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules with specific functionalities .

Interaction studies involving 5,6-diiodo-2-benzofuran-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Preliminary findings suggest that the compound may interact with cellular pathways involved in oxidative stress and apoptosis.

Several compounds share structural similarities with 5,6-diiodo-2-benzofuran-1,3-dione. Here are a few notable examples:

Compound NameStructure/CharacteristicsUnique Features
5-Bromo-2-benzofuran-1,3-dioneContains one bromine atom instead of two iodinesLower halogenation level may affect reactivity
5-Chloro-2-benzofuran-1,3-dioneContains chlorine instead of iodineDifferent electronic properties affecting stability
7-Iodo-2-benzofuran-1,3-dioneIodine at a different position on the benzofuran ringPotentially different biological activity profile
Indane-1,3-DioneRelated structure without the benzofuran moietyVersatile building block for various applications

These compounds highlight the uniqueness of 5,6-diiodo-2-benzofuran-1,3-dione due to its specific halogenation pattern and its resultant properties. Each variant offers different reactivity profiles and potential applications based on their structural differences.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

399.80934 g/mol

Monoisotopic Mass

399.80934 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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